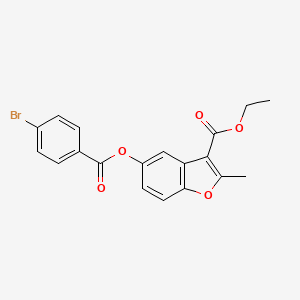![molecular formula C13H11N3O2S B2846017 (3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid CAS No. 937606-30-9](/img/structure/B2846017.png)
(3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid is a complex organic compound that finds applications across multiple scientific disciplines. Its unique structure, featuring a pyrazolo-pyridine core with a thiophene substituent, lends it distinctive chemical properties.
作用机制
Target of Action
The primary targets of (3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed to interact with its targets in a way that leads to significant inhibitory activity
Biochemical Pathways
The biochemical pathways affected by this compound are yet to be determined. Given its inhibitory activity, it is likely that it interferes with certain signaling pathways, but the specifics are still under investigation .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are subjects of ongoing research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects . .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of (3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid typically involves multi-step processes. The core pyrazolo[3,4-B]pyridine framework is usually synthesized via condensation reactions involving hydrazines and appropriately substituted pyridines. The thiophene ring is introduced through cross-coupling reactions, like Suzuki-Miyaura coupling, under palladium-catalyzed conditions. Final acylation steps incorporate the acetic acid group.
Industrial Production Methods:
Industrial production of this compound requires scalable, efficient processes. Optimized reaction conditions and use of cost-effective reagents are paramount. Catalytic systems, solvent choice, and purification techniques, such as chromatography, play vital roles in maximizing yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations affecting the thiophene ring, yielding sulfoxides or sulfones.
Reduction: Reductive conditions may reduce nitro or carbonyl groups if present in derivatives.
Substitution: The aromatic positions of both pyridine and thiophene rings are susceptible to electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Halogenating agents, Friedel-Crafts alkylating agents.
Major Products:
Sulfoxide and sulfone derivatives from oxidation.
Alcohols and amines from reduction.
Various substituted aromatic derivatives from substitution.
科学研究应用
Chemistry:
Used as a building block in organic synthesis and materials science.
Biology:
Investigated for its interactions with biological macromolecules.
Medicine:
Explored for potential pharmaceutical applications, particularly in targeting specific enzymes and receptors.
Industry:
Utilized in the development of novel materials with specific electronic properties.
相似化合物的比较
3-Methyl-4-thienyl-1H-pyrazole
4-Thienyl-pyridine-1-carboxylic acid
Uniqueness:
The combination of the pyrazolo[3,4-B]pyridine core with the thiophene substituent and acetic acid functionality sets (3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid apart. It offers a unique blend of structural features that can be fine-tuned for various applications, providing advantages in selectivity and potency in biological systems, as well as in chemical reactivity and stability.
That's the breakdown. Ready to dive into any specific section or need more details on a certain part?
属性
IUPAC Name |
2-(3-methyl-4-thiophen-2-ylpyrazolo[3,4-b]pyridin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-12-9(10-3-2-6-19-10)4-5-14-13(12)16(15-8)7-11(17)18/h2-6H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZIIVXFSBNUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=CC(=C12)C3=CC=CS3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-chlorophenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2845939.png)




![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2845946.png)


![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2845952.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2845955.png)
